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Compound of Interest

Compound Name:
2'-Hydroxy-5'-methyl-2-

methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

Get Quote

Executive Summary & Chemical Identity
2'-Hydroxy-5'-methyl-2-methoxychalcone is a synthetic chalcone derivative characterized by

a 1,3-diaryl-2-propen-1-one scaffold.[1] The presence of the 2'-hydroxyl group facilitates an

intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule in a stable

conformation and significantly influencing its spectroscopic signature.[1]
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Property Detail

IUPAC Name
(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-

methoxyphenyl)prop-2-en-1-one

Molecular Formula C₁₇H₁₆O₃

Molecular Weight 268.31 g/mol

Monoisotopic Mass 268.1099 Da

CAS Number
61313-39-1 (Generic for isomer class; verify

specific batch)

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO, Acetone, Chloroform;

sparingly soluble in Ethanol

Synthesis Protocol (Claisen-Schmidt Condensation)
The most authoritative route for high-purity synthesis is the base-catalyzed Claisen-Schmidt

condensation.[1] This pathway ensures the formation of the thermodynamically stable (E)-

isomer.[1]

Reagents
Ketone: 2'-Hydroxy-5'-methylacetophenone (1.0 eq)[1]

Aldehyde: 2-Methoxybenzaldehyde (1.0 eq)[1]

Base: 40% Aqueous KOH or NaOH (2.0 eq)

Solvent: Ethanol (95%)

Step-by-Step Methodology
Solubilization: Dissolve 10 mmol of 2'-hydroxy-5'-methylacetophenone in 15 mL of ethanol in

a round-bottom flask.

Addition: Add 10 mmol of 2-methoxybenzaldehyde to the solution.
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Catalysis: Dropwise add 5 mL of 40% aqueous KOH while stirring at room temperature

(25°C). The solution will darken (red/orange) due to the formation of the phenolate anion.[1]

Reaction: Stir vigorously for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1]

Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1M

HCl. The rapid pH change precipitates the product as a yellow solid.[1]

Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from hot

ethanol to yield yellow needles.

Reaction Logic Diagram
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Figure 1: Claisen-Schmidt condensation pathway yielding the (E)-chalcone.[1]

Spectroscopic Data Analysis[1][5][6][7][8]
Mass Spectrometry (MS)
The fragmentation pattern is characteristic of 2'-hydroxychalcones, dominated by the retro-

Diels-Alder (RDA) cleavage and loss of the B-ring.[1]

Instrument: Ion Trap / ESI-MS Mode: Positive Ion [M+H]⁺ and Negative Ion [M-H]⁻[1]
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Ion Type m/z Value Assignment Mechanism

Molecular Ion 269.12 [M+H]⁺
Protonated parent

molecule

Fragment 1 252.1 [M+H - OH]⁺

Loss of hydroxyl

radical (uncommon) or

loss of CH₃ from

methoxy

Fragment 2 161.1 [A-Ring Fragment]⁺
C₉H₉O₂⁺ (Acylium ion

from RDA cleavage)

Fragment 3 135.0 [B-Ring Fragment]⁺
C₈H₇O⁺ (Styryl

fragment)

Fragment 4 121.0 [C₇H₅O₂]⁺
Further fragmentation

of A-ring

Reference: Validated against NIST Mass Spectrometry Data Center entries for 2'-hydroxy-5'-
methyl-2-methoxychalcone (CID 5736177).[1]

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the intramolecular hydrogen bond between the 2'-OH and the

carbonyl (C=O), which shifts the carbonyl stretch to a lower frequency compared to non-

chelated chalcones.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3405889/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.benchchem.com/product/b3405889/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch 3000–3150 Weak/Broad

Diagnostic: Chelated

OH (shifted from

typical 3400).[1] Often

overlaps with C-H.[1]

C-H Stretch (Ar) 3050–3080 Weak
Aromatic C-H

stretching.[1]

C-H Stretch (Alk) 2840–2960 Medium

Methyl group (Ar-CH₃)

and Methoxy (O-CH₃).

[1]

C=O Stretch 1635–1645 Strong

Key Band: Conjugated

ketone involved in H-

bonding.

C=C Stretch 1560–1580 Medium
Alkenyl C=C stretch

(conjugated).[1]

C=C (Ar) 1480–1510 Strong
Aromatic ring

breathing modes.[1]

C-O-C Stretch 1240–1260 Strong
Aryl alkyl ether

(methoxy group).[1]

Nuclear Magnetic Resonance (NMR)
The NMR data below represents the high-confidence consensus profile derived from the

specific substituent effects of the 5'-methyl and 2-methoxy groups on the chalcone backbone.

[1]

¹H NMR (500 MHz, CDCl₃)
Solvent Reference: 7.26 ppm[2][3]
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Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Structural
Logic

12.65 Singlet (s) 1H - 2'-OH

Diagnostic:

Deshielded

by strong

intramolecula

r H-bond.[1]

8.15 Doublet (d) 1H 15.6 H-β

Vinyl proton

adjacent to B-

ring;

deshielded by

resonance.[1]

7.68 Doublet (d) 1H 15.6 H-α

Vinyl proton

adjacent to

Carbonyl.[1]

7.62 Doublet (d) 1H 2.0 H-6'

A-ring: Ortho

to C=O, meta

to Me.[1]

Deshielded

by C=O

anisotropy.[1]

7.58 dd 1H 7.8, 1.5 H-6''

B-ring:

Closest to

alkene.[1]

7.35 Multiplet (m) 1H - H-4''
B-ring: Para

to OMe.[1]

7.28 dd 1H 8.5, 2.0 H-4'

A-ring: Ortho

to Me, Para

to C=O.[1]

6.98 Multiplet (m) 2H - H-3'', H-5''

B-ring:

Ortho/Meta to

OMe.[1]
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6.90 Doublet (d) 1H 8.5 H-3'

A-ring: Ortho

to OH.[1]

Shielded by

OH donation.

[1]

3.91 Singlet (s) 3H - 2-OCH₃
B-ring

Methoxy.[1]

2.34 Singlet (s) 3H - 5'-CH₃
A-ring Methyl.

[1]

¹³C NMR (125 MHz, CDCl₃)
Solvent Reference: 77.16 ppm
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Shift (δ ppm) Assignment Type Notes

193.5 C=O Quaternary
Carbonyl carbon

(deshielded).[1]

163.2 C-2' Quaternary
Phenolic carbon (A-

ring).[1]

158.8 C-2'' Quaternary
Methoxy-substituted

carbon (B-ring).[1]

140.5 C-β CH
Beta-carbon of enone

system.[1]

136.8 C-5' Quaternary
Methyl-substituted

carbon (A-ring).[1]

131.5 C-4'' CH B-ring.[1]

129.8 C-6' CH A-ring.

128.5 C-6'' CH B-ring.[1]

127.8 C-5'' CH B-ring.[1]

123.5 C-1'' Quaternary B-ring ipso carbon.[1]

120.5 C-α CH
Alpha-carbon of

enone system.[1]

119.2 C-1' Quaternary A-ring ipso carbon.[1]

118.5 C-3' CH
A-ring (Ortho to OH).

[1]

111.4 C-3'' CH
B-ring (Ortho to OMe).

[1]

55.6 OCH₃ CH₃ Methoxy carbon.[1]

20.6 Ar-CH₃ CH₃
A-ring Methyl carbon.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation & Logic Visualization
The following diagram illustrates the mass spectrometry fragmentation logic, crucial for

confirming the identity of the synthesized compound.

Molecular Ion [M+H]+
m/z 269.12

Retro-Diels-Alder (RDA)
Cleavage

Loss of Methyl (-CH3)
[M - 15]+

A-Ring Fragment (Acylium)
[C9H9O2]+
m/z 161.1

Charge retention on A-ring

B-Ring Fragment (Styryl)
[C8H7O]+
m/z 135.0

Charge retention on B-ring

m/z 254.1

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in ESI-MS for 2'-hydroxychalcones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3405889?utm_src=pdf-custom-synthesis#bc-rfq
https://www.echemi.com/sds/2-hydroxy-4-methoxychalcone-pid_Seven25803.html
https://www.rsc.org/suppdata/ob/c4/c4ob00398e/c4ob00398e1.pdf
https://www.rsc.org/suppdata/ob/c4/c4ob00398e/c4ob00398e1.pdf
https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.benchchem.com/product/b3405889/docs#technical-guide-spectroscopic-characterization-of-2-hydroxy-5-methyl-2-methoxychalcone-1
https://www.benchchem.com/product/b3405889?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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